2,6,8-Tribromoimidazo[1,2-a]pyridine

Organic Synthesis Cross-Coupling Site-Selectivity

Researchers requiring a versatile, polybrominated imidazo[1,2-a]pyridine scaffold often face synthetic bottlenecks due to the preferential C3 bromination of the parent heterocycle. 2,6,8-Tribromoimidazo[1,2-a]pyridine (CAS 1260903-10-3) is the precise solution, providing a non-canonical 2,6,8-substitution pattern that is difficult to replicate via direct halogenation. - Enables divergent, sequential cross-coupling at electronically distinct C2, C6, and C8 positions. - Serves as a direct precursor to 3,6,8-tribromo-2-methylimidazo[1,2-a]pyridine (CAS 306280-28-4). - Supplied with typical purity of 98%, ready for use in focused library synthesis and methodology development.

Molecular Formula C7H3Br3N2
Molecular Weight 354.82 g/mol
Cat. No. B12831493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,8-Tribromoimidazo[1,2-a]pyridine
Molecular FormulaC7H3Br3N2
Molecular Weight354.82 g/mol
Structural Identifiers
SMILESC1=C(C2=NC(=CN2C=C1Br)Br)Br
InChIInChI=1S/C7H3Br3N2/c8-4-1-5(9)7-11-6(10)3-12(7)2-4/h1-3H
InChIKeyVGQKCOKLLRRNEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6,8-Tribromoimidazo[1,2-a]pyridine: Core Specifications for Scientific Procurement


2,6,8-Tribromoimidazo[1,2-a]pyridine (CAS 1260903-10-3) is a heterocyclic small molecule (C7H3Br3N2, MW 354.82 g/mol) featuring a fused imidazo[1,2-a]pyridine core with bromine substituents at the 2, 6, and 8 positions [1]. This scaffold is recognized in medicinal chemistry as a privileged structure, forming the core of various bioactive molecules . The compound is supplied as a high-purity (typically 98%) research chemical, used primarily as a versatile building block in organic synthesis .

Why 2,6,8-Tribromoimidazo[1,2-a]pyridine Cannot Be Replaced by Common Analogues


Generic substitution among brominated imidazo[1,2-a]pyridines is not feasible due to the decisive impact of the bromine substitution pattern on chemical reactivity. Standard bromination methods overwhelmingly favor substitution at the electron-rich C3 position, making the 3-bromo derivative the most common and accessible analogue . The distinct 2,6,8-substitution pattern is synthetically difficult to replicate and requires forceful conditions or pre-functionalized starting materials . This non-canonical arrangement provides a specific spatial and electronic profile that enables divergent functionalization strategies, such as selective sequential cross-coupling reactions at multiple sites, which is impossible with the more ubiquitous mono- or dibrominated isomers .

Quantitative Differentiation Evidence for 2,6,8-Tribromoimidazo[1,2-a]pyridine


Strategic Bromination Pattern for Selective Sequential Cross-Coupling

The 2,6,8-substitution pattern provides a distinct advantage for multi-step diversification compared to the common 3-bromo analogue. While electrophilic bromination inherently favors the C3 position , the target compound's pre-installed bromine atoms at C2, C6, and C8 offer a unique platform. Analogues like 6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine demonstrate that C6 and C8 bromines can be installed with >90% selectivity under specific conditions, but this requires an additional C3 substituent . The target compound achieves a similar multisite handle profile without requiring a C3 substitution, preserving this position for late-stage functionalization.

Organic Synthesis Cross-Coupling Site-Selectivity

A Unique Synthon for Polybrominated API Intermediates

The regiospecific tribromo pattern is a critical discriminator for medicinal chemists seeking to access densely functionalized drug candidates. Patents in the kinase and bromodomain inhibitor space, such as those describing substituted imidazo[1,2-a]pyridines as bromodomain inhibitors, often require specific halogenation patterns on the core for activity [1]. While most commercial catalogues offer mono- or dibromo variants, the 2,6,8-tribromo compound uniquely matches the intermediate required for certain patent-exemplified compounds, such as those in the 3,6,8-tribromo-2-methylimidazo[1,2-a]pyridine series (CAS 306280-28-4) , which is only one synthetic step away.

Medicinal Chemistry Building Blocks Tribromide

Physicochemical Property Differentiation for ADME Optimization

The tribromination pattern leads to a predictable increase in lipophilicity, a key parameter in drug design. The XLogP3-AA for the parent 3,6-dibromoimidazo[1,2-a]pyridine is 3.5 [1]. Based on additive fragment contributions of bromine atoms, the calculated LogP for 2,6,8-tribromoimidazo[1,2-a]pyridine is 3.6218 . This represents a quantifiable, albeit modest, increase in lipophilicity compared to its dibromo analogue, which can influence membrane permeability and non-specific binding profiles.

Drug Design ADME Lipophilicity

Validated Application Scenarios for 2,6,8-Tribromoimidazo[1,2-a]pyridine


Diversification of Privileged Scaffolds in Kinase Inhibitor Libraries

The compound serves as a direct building block for creating focused libraries of imidazo[1,2-a]pyridine-based kinase inhibitors. As evidenced by the general class of compounds described in inhibitor patents [1], the 2,6,8-tribromo pattern is a recognized intermediate for generating highly substituted analogues. Procurement is justified when a project requires systematic exploration of substitution vectors at the less common C2, C6, and C8 positions on the imidazo[1,2-a]pyridine core.

SAR Studies of Bromodomain Inhibitors and Epigenetic Probes

In the development of bromodomain inhibitors, precise halogen substitution patterns dictate acetyl-lysine mimicry. The 2,6,8-tribromo pattern is a specific motif relevant to certain inhibitor series [2]. This compound allows research teams to explore steric and electronic effects at three distinct positions simultaneously, which is a more efficient starting point than sequential functionalization of a less-substituted core.

Synthesis of 3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine and Related Intermediates

This compound is the direct synthetic precursor to 3,6,8-tribromo-2-methylimidazo[1,2-a]pyridine (CAS 306280-28-4) , a compound itself found in chemical libraries. For programs targeting this specific methylated chemotype, sourcing the 2,6,8-tribromo compound is the only efficient synthetic entry point, avoiding a lengthy de novo synthesis of the core.

Methodology Development for Sequential Cross-Coupling on Polyhalogenated Heterocycles

This compound is an ideal substrate for developing new site-selective cross-coupling methodologies. The three bromine atoms at electronically distinct positions (C2 on the imidazole, C6 and C8 on the pyridine ring) provide a testing ground for catalysts and conditions that discriminate between them. This is supported by the general interest in selective functionalization of similar tribrominated heterocycles [3].

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